molecular formula C15H10ClN7O B6055297 N-1H-benzimidazol-2-yl-4-chloro-2-(1H-tetrazol-1-yl)benzamide

N-1H-benzimidazol-2-yl-4-chloro-2-(1H-tetrazol-1-yl)benzamide

Cat. No. B6055297
M. Wt: 339.74 g/mol
InChI Key: JPHGNLMGHPYBTN-UHFFFAOYSA-N
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Description

N-1H-benzimidazol-2-yl-4-chloro-2-(1H-tetrazol-1-yl)benzamide, also known as BCTB, is a chemical compound that has been used in scientific research for its potential therapeutic applications.

Mechanism of Action

N-1H-benzimidazol-2-yl-4-chloro-2-(1H-tetrazol-1-yl)benzamide works by inhibiting the activity of the TRPM7 ion channel, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By blocking this ion channel, N-1H-benzimidazol-2-yl-4-chloro-2-(1H-tetrazol-1-yl)benzamide can potentially prevent or treat diseases that are associated with abnormal TRPM7 activity.
Biochemical and Physiological Effects:
N-1H-benzimidazol-2-yl-4-chloro-2-(1H-tetrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects, including reducing inflammation, preventing cell proliferation, and inducing apoptosis. It has also been shown to have a protective effect on the heart and brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-1H-benzimidazol-2-yl-4-chloro-2-(1H-tetrazol-1-yl)benzamide in lab experiments is its specificity for the TRPM7 ion channel, which allows for targeted studies on its effects. However, one limitation is that N-1H-benzimidazol-2-yl-4-chloro-2-(1H-tetrazol-1-yl)benzamide is not very water-soluble, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on N-1H-benzimidazol-2-yl-4-chloro-2-(1H-tetrazol-1-yl)benzamide. One area of interest is its potential use in the treatment of cardiovascular disease, as studies have shown its protective effect on the heart. Additionally, further research could explore its potential use in cancer therapy and neurological disorders. Another direction for research could be the development of more water-soluble forms of N-1H-benzimidazol-2-yl-4-chloro-2-(1H-tetrazol-1-yl)benzamide for easier administration in lab experiments.
Conclusion:
In conclusion, N-1H-benzimidazol-2-yl-4-chloro-2-(1H-tetrazol-1-yl)benzamide is a chemical compound that has shown potential in scientific research for its anti-inflammatory properties and therapeutic applications. Its specificity for the TRPM7 ion channel makes it a valuable tool for targeted studies, and future research could explore its potential use in various fields of medicine.

Synthesis Methods

N-1H-benzimidazol-2-yl-4-chloro-2-(1H-tetrazol-1-yl)benzamide can be synthesized through a multi-step process that involves the reaction of 2-amino-5-chlorobenzonitrile with sodium azide, followed by cyclization with 1,2-diaminobenzene. The resulting compound is then chlorinated with thionyl chloride to yield N-1H-benzimidazol-2-yl-4-chloro-2-(1H-tetrazol-1-yl)benzamide.

Scientific Research Applications

N-1H-benzimidazol-2-yl-4-chloro-2-(1H-tetrazol-1-yl)benzamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory properties and has been used in studies related to cardiovascular disease, cancer, and neurological disorders.

properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-chloro-2-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN7O/c16-9-5-6-10(13(7-9)23-8-17-21-22-23)14(24)20-15-18-11-3-1-2-4-12(11)19-15/h1-8H,(H2,18,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHGNLMGHPYBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(1H-tetrazol-1-yl)benzamide

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